Abyssinone IV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Abyssinone IV is a flavonoid compound isolated from the plant Erythrina abyssinica. It is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abyssinone IV involves several steps, including the use of quinine- or quinidine-derived thiourea-catalyzed intramolecular conjugate additions of β-keto ester alkylidenes. This method allows for the asymmetric total synthesis of this compound and its analogs . The reaction conditions typically involve hydrogen-bonding catalysis, which facilitates the rapid formation of enantioenriched small molecules .

Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Abyssinone IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

Abyssinone IV has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule for studying flavonoid synthesis and reactivity.

Medicine: The compound’s anti-inflammatory and antioxidant properties have potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and HIV .

Mechanism of Action

Abyssinone IV exerts its effects through several molecular mechanisms:

Cytotoxicity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.

Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

HIV Inhibition: this compound interferes with HIV-1 replication during the early phase, affecting processes associated with reverse transcription or integration.

Comparison with Similar Compounds

Abyssinone IV is part of a family of flavonoids with similar structures and biological activities. Some of the similar compounds include:

Abyssinone I: Shares similar cytotoxic and antioxidant properties but differs in its specific molecular targets and pathways.

Atalantoflavone: Another flavonoid with cytotoxic activity, but with a different mechanism of action.

Neocyclomorusin: Exhibits selective cytotoxicity against certain cancer cell lines.

Sigmoidin I: An isoflavonoid with distinct anti-cancer properties.

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications. Its unique combination of cytotoxic, anti-inflammatory, and antioxidant properties makes it a promising candidate for further research and development.

Properties

IUPAC Name |

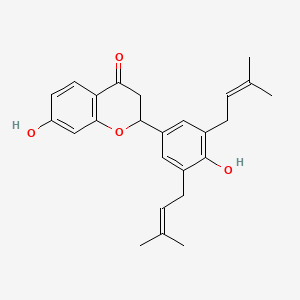

7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-15(2)5-7-17-11-19(12-18(25(17)28)8-6-16(3)4)23-14-22(27)21-10-9-20(26)13-24(21)29-23/h5-6,9-13,23,26,28H,7-8,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQLRZGPTDOWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C=C(C=C3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.